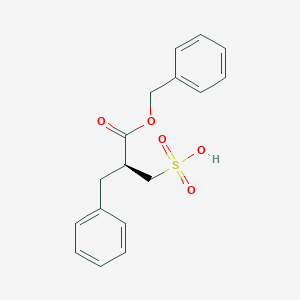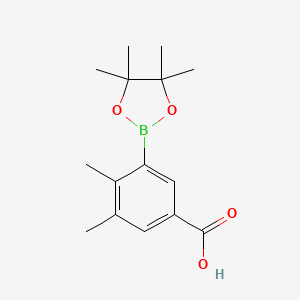![molecular formula C17H22BNO4 B1401460 1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione CAS No. 2096997-21-4](/img/structure/B1401460.png)
1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione
Overview
Description
This compound is a derivative of pyrrolidine-2,5-dione, which is also known as succinimide. It has a benzyl group attached at the 1-position and a 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group attached at the 3-position of the succinimide ring .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of the corresponding boronic acid or boronic ester with the appropriate succinimide derivative . The reaction is usually carried out in the presence of a transition metal catalyst, such as palladium .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrrolidine-2,5-dione (succinimide) ring, which is a five-membered ring with two carbonyl groups. Attached to this ring at the 1-position is a benzyl group and at the 3-position is a 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group .Chemical Reactions Analysis
The 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group is a boronic ester, which is commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds by coupling boronic acids or esters with organic halides .Scientific Research Applications
-
Magnetic Materials : Compounds with specific properties are used in various applications related to magnetic materials. These include power conversion, power adaption, magnetic field screening, and data storage. The specific requirements for these applications vary, but they often involve specific material properties such as saturation, remanence, and coercivity.
-
Photothermal Applications : Two-dimensional nanomaterials, which may include compounds similar to the one you mentioned, are used in photothermal applications. These applications range from photothermal therapy to water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters, and wound healing.
-
Low-Valent Compounds with Heavy Group-14 Elements : Low-valent compounds of group-14 elements, which might include the compound you mentioned, have unique electronic properties that have found applications in several fields of chemistry. These include synthesis, catalysis, and biomedical applications.
-
Magnetic Materials : Compounds with specific properties are used in various applications related to magnetic materials. These include power conversion, power adaption, magnetic field screening, and data storage. The specific requirements for these applications vary, but they often involve specific material properties such as saturation, remanence, and coercivity.
-
Photothermal Applications : Two-dimensional nanomaterials, which may include compounds similar to the one you mentioned, are used in photothermal applications. These applications range from photothermal therapy to water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters, and wound healing.
-
Low-Valent Compounds with Heavy Group-14 Elements : Low-valent compounds of group-14 elements, which might include the compound you mentioned, have unique electronic properties that have found applications in several fields of chemistry. These include synthesis, catalysis, and biomedical applications.
Future Directions
The future directions for this compound could involve its use in the synthesis of more complex molecules via Suzuki-Miyaura cross-coupling reactions . It could also be used in the development of new pharmaceuticals or materials, given the importance of the succinimide ring in medicinal chemistry and the utility of boronic esters in synthetic chemistry .
properties
IUPAC Name |
1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)13-7-5-6-12(10-13)11-19-14(20)8-9-15(19)21/h5-7,10H,8-9,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVLWKHCUUWWLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



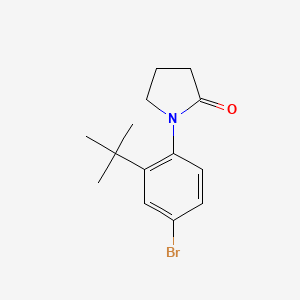
![2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B1401379.png)
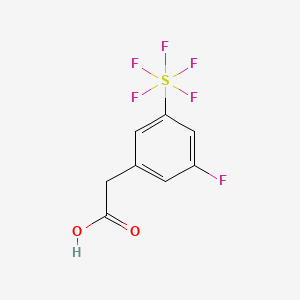
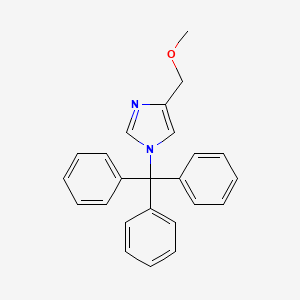
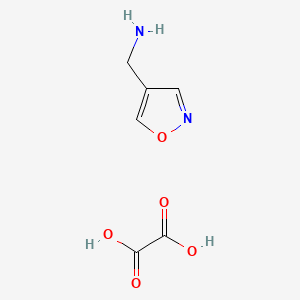
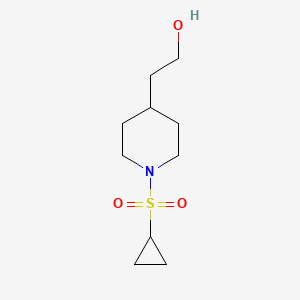
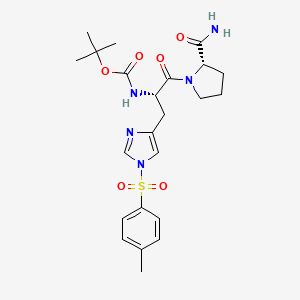
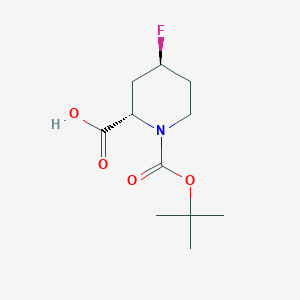
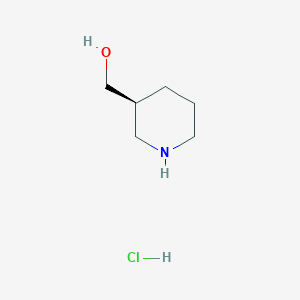
![Oxazolo[5,4-b]pyridin-2-amine dihydrochloride](/img/structure/B1401392.png)
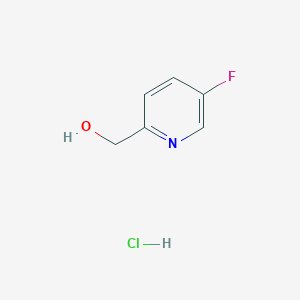
![(E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid](/img/structure/B1401394.png)
